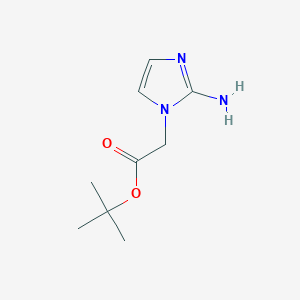
(2S)-4-methoxybutane-1,2-diol
Descripción general
Descripción
(2S)-4-methoxybutane-1,2-diol, otherwise known as 4-methoxy-1,2-butanediol, is an organic compound with a molecular formula of C4H10O2. It is an important intermediate in the synthesis of many chemical compounds, and has a wide range of applications in the pharmaceutical, food, and cosmetic industries. It is also used in the synthesis of other compounds, such as polymers, surfactants, and lubricants. Additionally, 4-methoxy-1,2-butanediol has been studied for its potential therapeutic applications, including its effects on the cardiovascular system.
Mecanismo De Acción
The exact mechanism of action of 4-methoxy-1,2-butanediol is not yet fully understood. However, it has been suggested that the compound may act as a free radical scavenger, and that it may also inhibit the production of inflammatory cytokines. Additionally, 4-methoxy-1,2-butanediol has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, 4-methoxy-1,2-butanediol has been studied for its biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties. Additionally, it has been shown to have anti-thrombotic and anti-atherosclerotic effects, and to reduce the risk of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-methoxy-1,2-butanediol in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is inexpensive. Second, it is stable and can be stored for long periods of time. Third, it is non-toxic and has low environmental impact. However, there are some limitations to its use in laboratory experiments. For example, its low solubility in water can make it difficult to use in certain experiments. Additionally, the reaction conditions for its synthesis can be difficult to control, and the yield of the reaction is often not very high.
Direcciones Futuras
In the future, 4-methoxy-1,2-butanediol may have potential applications in the fields of medicine and pharmacology. For example, it could be used as an anti-inflammatory or anti-oxidant agent in the treatment of cardiovascular diseases. Additionally, it could be used in the development of new polymers, surfactants, and lubricants. Finally, further research could be conducted to investigate the biochemical and physiological effects of 4-methoxy-1,2-butanediol, and to develop new methods for its synthesis.
Métodos De Síntesis
The most common method for the synthesis of 4-methoxy-1,2-butanediol is the reaction of propylene oxide with methanol in the presence of a base catalyst. This reaction proceeds in two steps: first, the formation of 2-methoxy-2-methyl-1-propanol, and second, the dehydration of this alcohol to 4-methoxy-1,2-butanediol. The reaction is typically carried out at temperatures between 60-80°C and pressures of up to 10 bar.
Aplicaciones Científicas De Investigación
4-methoxy-1,2-butanediol has been studied for its potential therapeutic applications, particularly in the cardiovascular system. For example, it has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, which could potentially be useful in the treatment of cardiovascular diseases. Additionally, 4-methoxy-1,2-butanediol has been studied for its potential to reduce the risk of thrombosis and myocardial infarction.
Propiedades
IUPAC Name |
(2S)-4-methoxybutane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-8-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJWFLIIFXVPZ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577370 | |
| Record name | (2S)-4-Methoxybutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57314-07-5 | |
| Record name | (2S)-4-Methoxybutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-methoxybutane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)





![2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione](/img/structure/B6597358.png)
![N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B6597366.png)


